molecular formula C13H18N2O2 B13028247 Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate

Cat. No.: B13028247
M. Wt: 234.29 g/mol
InChI Key: SQJYHBQYBSQQCT-UHFFFAOYSA-N
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Description

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2 It is known for its unique structure, which includes an azetidine ring, a benzyl group, and an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(aminomethyl)azetidine-1-carboxylate
  • Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate

Uniqueness

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and aminoethyl substituent make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 3-(1-aminoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-10(14)12-7-15(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3

InChI Key

SQJYHBQYBSQQCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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